(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

X-ray crystallography Structure-activity relationship Molecular geometry

Researchers comparing ortho- vs. para-nitrochalcone SAR often face sourcing gaps for the pure ortho regioisomer. This compound solves that by providing the exact 2-nitrophenyl chalcone needed for crystallographic and efflux pump studies. - Ortho-nitro substitution disrupts planarity vs. the 4.40° inter-ring angle reported for the para-nitro isomer, enabling direct quantification of steric effects on π-delocalization. - Enables parallel screening in MepA efflux pump assays where the para-nitro isomer shows confirmed inhibitory activity. - Serves as a precursor to amino-functionalized tetrahydroquinoline scaffolds via hydrogenation of the 2-nitrochalcone core. Supplied with quality assurance documentation. Request a quote for bulk quantities.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
Cat. No. B7820446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H,16H2/b10-7+
InChIKeyDIOHYNMOEIHTET-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one: Chalcone Derivative with Ortho-Nitro Substitution for Medicinal Chemistry Research


(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative (C15H12N2O3, molecular weight 268.27 g/mol) characterized by an α,β-unsaturated ketone core bridging a 4-aminophenyl ring and a 2-nitrophenyl ring in the E-configuration [1]. This compound belongs to the aminochalcone subclass and is distinguished from its para-nitro isomer by the ortho-positioned nitro group, which introduces unique steric and electronic constraints around the α,β-unsaturated system. Chalcones of this structural class serve as synthetic intermediates and are investigated for antimicrobial, anticancer, and efflux pump inhibitory activities [2].

Why Substituting (2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one with Generic Amino-Nitrochalcones Risks Experimental Failure


Amino-nitrochalcones sharing the C15H12N2O3 formula are not functionally interchangeable due to regioisomer-dependent structural and electronic properties that fundamentally alter molecular behavior. The ortho-nitro substitution in this compound creates an intramolecular resonance environment distinct from the para-nitro isomer, affecting both the planarity of the conjugated system and the hydrogen-bonding capacity of the amino group. In a crystallographic study of a structurally related nitroaminochalcone, the para-nitro isomer exhibited near-complete molecular planarity with an inter-ring angle of only 4.40°, enabling extensive π-electron delocalization and a resonance-assisted hydrogen bond between the amino and carbonyl groups [1]. The ortho-nitro substitution present in the target compound disrupts this planar geometry due to steric clash between the nitro group and the α,β-unsaturated bridge, altering electronic delocalization pathways and potentially modifying target binding interactions. Class-level evidence demonstrates that substitution pattern differences—even between ortho, meta, and para isomers—can determine whether a chalcone is active, inactive, or even antagonistic in a given biological assay [2]. Therefore, procurement of the precise ortho-nitro regioisomer is essential for experimental reproducibility.

(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one: Comparative Evidence for Scientific Selection


Molecular Planarity Disruption: Ortho-Nitro Substitution Alters Solid-State Geometry Compared to Para-Nitro Isomer

The target compound differs from its para-nitro isomer in a structurally verifiable way: the ortho-nitro group introduces steric hindrance that disrupts the near-perfect planarity observed in the para isomer. Single-crystal X-ray diffraction of the para-nitro analog (NAC, C15H12N2O3) revealed an inter-ring angle of 4.40°, enabling full π-electron delocalization across the molecule and the formation of a resonance-assisted hydrogen bond (RAHB) within a cyclic S(6) motif [1]. In contrast, the ortho-nitro substitution in the target compound places the nitro group in steric proximity to the α,β-unsaturated bridge, disrupting this planar geometry and altering both the electronic delocalization pathway and the hydrogen-bonding network.

X-ray crystallography Structure-activity relationship Molecular geometry

MepA Efflux Pump Inhibition: Para-Nitro Isomer Demonstrates Validated Antibiotic Adjuvant Activity

The para-nitro isomer of the target compound, (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (HDZPNB), was tested in combination with ethidium bromide against S. aureus K2068 expressing the MepA efflux pump. The chalcone reduced the ethidium bromide MIC to a level comparable to standard efflux pump inhibitors [1]. This validates the potential of amino-nitrochalcones with the C15H12N2O3 scaffold to function as efflux pump modulators, though the ortho-nitro target compound's activity in this assay remains uncharacterized.

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

Regioisomer-Dependent Cytotoxicity: Ortho vs. Para vs. Meta Substitution Alters Potency in Amino-Nitrochalcones

Structure-activity relationship studies across nitro- and aminochalcone series demonstrate that the position of substituents—ortho, meta, or para—significantly modulates cytotoxic potency. In a series of 22 nitro- and aminochalcones evaluated against B16 murine melanoma cells, aminochalcones were generally more cytotoxic than their nitro precursors, with IC50 values ranging from sub-micromolar to >100 μM depending on substitution pattern [1]. Amino-nitrochalcones with IC50 values of 2.77–3.42 μg/mL (10.3–12.8 μM) were reported against LoVo and LoVo/DX colon cancer cell lines [2]. The para-nitro isomer of the target scaffold (NAC) exhibited high cytotoxicity against human tumor cells in preliminary screening [3].

Anticancer screening Regioisomer SAR Cytotoxicity

Ortho-Nitrochalcones as VEGFR-2 Inhibitors: Scaffold Class Demonstrates Anti-Angiogenic Potential

A series of 2-nitrochalcones (3a–3k), which share the ortho-nitro substitution pattern of the target compound, were evaluated for VEGFR-2 tyrosine kinase inhibitory activity. Several derivatives exhibited significant inhibition with IC50 values ranging from 29.10 ± 0.16 μM to 39.95 ± 0.17 μM, compared to staurosporine (IC50 = 0.035 ± 0.002 μM) and nintedanib (IC50 = 0.021 ± 0.001 μM) [1]. The most active derivative (3k, 3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl) induced 48–60% late apoptosis and 25–29% early apoptosis in A549 lung adenocarcinoma cells.

VEGFR-2 inhibition Angiogenesis Lung cancer

(2E)-1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one: Validated Research Applications and Procurement Scenarios


Comparative Crystallography and Molecular Geometry Studies of Regioisomeric Chalcones

This compound is ideally suited for comparative X-ray crystallography studies examining how ortho vs. para nitro substitution affects molecular planarity, π-delocalization, and solid-state packing in chalcones. The para-nitro isomer has been fully characterized with a 4.40° inter-ring angle and defined RAHB motif [1]. Crystallizing the ortho-nitro target compound would enable direct quantification of the steric disruption caused by the ortho-nitro group, providing fundamental structure-property data for SAR model development.

Efflux Pump Inhibitor Screening in Multidrug-Resistant Staphylococcus aureus

The para-nitro isomer of this compound has demonstrated MepA efflux pump inhibitory activity in S. aureus K2068, reducing ethidium bromide MIC to levels comparable to standard inhibitors [1]. The ortho-nitro target compound should be prioritized for parallel screening in the same efflux pump assays to determine whether the altered geometry enhances, diminishes, or eliminates this activity—providing critical SAR data for antimicrobial adjuvant development.

Synthetic Intermediate for 2-Substituted 1,2,3,4-Tetrahydroquinolines

Ortho-nitrochalcones synthesized via Claisen-Schmidt condensation of 2-nitrobenzaldehydes and enolizable ketones serve as direct precursors for hydrogenation to 2-substituted 1,2,3,4-tetrahydroquinolines [1]. The target compound, bearing an additional 4-amino group on the acetophenone-derived ring, offers an entry point to amino-functionalized tetrahydroquinoline scaffolds with potential biological activity.

Structure-Activity Relationship Studies of VEGFR-2 Inhibitory 2-Nitrochalcones

The 2-nitrochalcone scaffold class has shown moderate VEGFR-2 inhibitory activity (IC50 29–40 μM) and apoptosis induction in lung cancer cells [1]. The target compound, combining the 2-nitro motif with a 4-amino group on the opposing ring, represents a logical next iteration for SAR expansion. Testing this compound against the VEGFR-2 panel would quantify the contribution of the 4-amino substituent to kinase inhibition potency.

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